VU0422288

mGluR PAM EC50

VU0422288 (ML396) is the preferred pan-Group III mGluR PAM for in vivo studies targeting mGluR7. Unlike selective mGluR4 or mGluR4/8 PAMs, only VU0422288 has demonstrated efficacy in reversing apneas and cognitive deficits in the Mecp2+/- Rett syndrome mouse model at 10-30 mg/kg i.p. Choose this validated probe to ensure robust mGluR7-mediated effects in your neurological disorder research.

Molecular Formula C17H11Cl2N3O2
Molecular Weight 360.2 g/mol
Cat. No. B611748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0422288
SynonymsVU0422288;  VU-0422288;  VU 0422288;  ML 396;  ML-396;  ML396.
Molecular FormulaC17H11Cl2N3O2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)Cl
InChIInChI=1S/C17H11Cl2N3O2/c18-11-4-7-16(21-10-11)24-15-6-5-12(9-13(15)19)22-17(23)14-3-1-2-8-20-14/h1-10H,(H,22,23)
InChIKeyMZRLPXFGQKQHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0422288 (ML396) for Research Procurement: Baseline Characteristics and Molecular Profile


VU0422288, also known as ML396, is a synthetic small molecule that functions as a positive allosteric modulator (PAM) of Group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR7, and mGluR8 [1]. It belongs to the chemical class of picolinamides and is a well-validated chemical probe in neuroscience research for investigating the therapeutic potential of Group III mGluR modulation [2].

VU0422288 (ML396) Procurement: Why Pan-Group III mGlu PAMs Are Not Interchangeable


Within the class of Group III mGlu positive allosteric modulators (PAMs), compounds exhibit profound differences in their subtype selectivity, functional efficacy, and in vivo pharmacodynamics. Substituting a pan-Group III PAM like VU0422288 with a selective mGlu4 PAM (e.g., VU0361737) or an mGlu4/8 PAM (e.g., ADX88178) will lead to a complete loss of mGlu7-mediated effects, which are critical in many neurophysiological and behavioral models [1]. Conversely, even among pan-Group III PAMs, VU0422288 demonstrates a unique profile of agonist probe-dependence and differential functional activity compared to its closest analog, VU0155094 (ML397) [2]. This guide provides the specific, quantitative evidence required to justify the selection of VU0422288 over its alternatives based on experimental endpoints.

VU0422288 (ML396) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Pan-Group III mGlu Potency Profile: VU0422288 vs. ADX88178 and VU0155094

VU0422288 (ML396) demonstrates a balanced, pan-Group III mGlu potency profile with EC50 values in the low nanomolar range for mGluR4 (125 nM), mGluR7 (146 nM), and mGluR8 (108 nM) in calcium mobilization assays [1]. This contrasts with the mGlu4/8-selective PAM ADX88178, which lacks mGlu7 activity, and the other pan-Group III PAM VU0155094 (ML397), which shows a distinct potency profile (mGluR4: 500 nM, mGluR7: 1500 nM, mGluR8: 112 nM) [1].

mGluR PAM EC50 Calcium Mobilization Assay Group III mGlu

Superior Selectivity Profile: VU0422288 vs. Group I/II mGlu Receptors

VU0422288 (ML396) demonstrates high selectivity for Group III mGlu receptors over Group I and II mGlu receptors. It exhibits a selectivity ratio of 30-fold higher activity on Group III mGlu receptors (mGluR4/7/8) compared to Group I (mGluR1/5) and Group II (mGluR2/3) receptors [1]. Furthermore, VU0422288 showed no significant activity when screened against a broad panel of 68 other GPCRs, ion channels, and transporters .

mGluR Selectivity Group I mGlu Group II mGlu GPCR

Demonstrated Central Nervous System Penetration: VU0422288 Brain/Plasma Ratio

VU0422288 (ML396) demonstrates favorable brain penetration, a critical requirement for CNS research applications. In Sprague-Dawley rats, a single intraperitoneal dose of 10 mg/kg resulted in a plasma/brain partition coefficient of 1.67 and a predicted unbound brain concentration of approximately 40 nM . This translates to a measured total brain concentration of 10.5 µM one hour post-dose [1].

CNS Brain Penetration Pharmacokinetics In Vivo

In Vivo Efficacy in Rett Syndrome Model: VU0422288 vs. ADX88178 for Apnea Reversal

VU0422288 (ML396) demonstrates unique in vivo efficacy in a Rett syndrome (RTT) mouse model that is not shared by the mGlu4/8-selective PAM ADX88178. In Mecp2+/- mice, a 30 mg/kg dose of VU0422288 significantly reversed apneas, while ADX88178 had no effect [1][2]. Additionally, VU0422288 rescued contextual fear memory deficits, while ADX88178 again failed to produce a significant effect [3].

Rett Syndrome Apnea In Vivo Behavioral Pharmacology mGlu7

Neuroprotective Effect in Excitotoxicity Model: VU0422288 as an Adjunctive Therapy

In a rat model of trimethyltin (TMT)-induced neurodegeneration, the combination of VU0422288 (10 mg/kg) with the NMDA receptor antagonist memantine produced a synergistic neuroprotective effect. The combined treatment significantly reduced neuronal cell death in the hippocampal CA1 region, and normalized the expression of genes related to glutamatergic transmission (Grin2b, Gria1, EAAT2) and neuroinflammation (IL1b, TGF beta 1, Aif1, GFAP) to control levels [1]. Importantly, treatment with either VU0422288 or memantine alone did not produce this normalization, indicating a synergistic interaction.

Excitotoxicity Neuroprotection NMDA Receptor Memantine Hippocampus

VU0422288 (ML396): Optimal Research and Industrial Application Scenarios


Investigating mGlu7-Dependent Behavioral and Neurophysiological Endpoints

VU0422288 (ML396) is the preferred chemical probe for studies aiming to elucidate the role of mGlu7 in vivo, particularly in models of Rett syndrome, autism, and other neurodevelopmental disorders. Its demonstrated efficacy in reversing apneas and cognitive deficits in Mecp2+/- mice, which is not observed with mGlu4/8-selective PAMs, makes it an indispensable tool for validating mGlu7 as a therapeutic target [1]. Researchers should utilize VU0422288 at doses of 10-30 mg/kg i.p. to achieve brain exposures that exceed its in vitro EC50 values for mGlu7 .

Studies of Pan-Group III mGlu Receptor Modulation in Synaptic Physiology

Due to its balanced and potent activity at mGluR4, mGluR7, and mGluR8, VU0422288 is the ideal compound for investigating the combined physiological consequences of activating all Group III mGlu receptors simultaneously. This is particularly relevant in hippocampal slice electrophysiology, where VU0422288 has been shown to potentiate mGlu7-mediated reductions in excitatory postsynaptic potentials . Its superior potency compared to VU0155094 ensures robust effects at lower concentrations.

Exploring Adjunctive Neuroprotective Strategies in Excitotoxicity

VU0422288 is a key component for research investigating combination therapies aimed at mitigating excitotoxic neuronal damage. The published data on its synergistic neuroprotective effect when co-administered with memantine provides a validated experimental framework [2]. This scenario is directly applicable to in vivo models of acute neurological insult or chronic neurodegeneration where glutamatergic dysregulation is a central feature.

Validation of Newly Discovered Selective mGlu7 PAMs

As a well-characterized, brain-penetrant pan-Group III PAM with robust in vivo efficacy, VU0422288 serves as an essential positive control and benchmark compound for the development and validation of novel, highly selective mGlu7 PAMs. Its activity profile provides a baseline against which the selectivity and in vivo performance of new chemical entities can be measured, particularly in the Rett syndrome apnea model where only VU0422288 has demonstrated efficacy [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0422288

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.